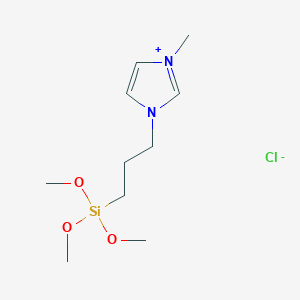
1-(Propyltrimethoxyl)-3-methylimidazolium chloride
概要
説明
1-(Propyltrimethoxyl)-3-methylimidazolium chloride is a unique ionic liquid that has garnered significant attention in recent years due to its versatile applications in various fields. This compound is characterized by its imidazolium core, which is functionalized with a propyltrimethoxyl group and a chloride anion. The presence of the imidazolium ring imparts unique physicochemical properties, making it a valuable compound in both academic and industrial research.
準備方法
The synthesis of 1-(Propyltrimethoxyl)-3-methylimidazolium chloride typically involves the alkylation of 1-methylimidazole with 3-chloropropyltrimethoxysilane. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反応の分析
1-(Propyltrimethoxyl)-3-methylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride anion can be replaced by other nucleophiles such as azide, cyanide, or thiolate ions under appropriate conditions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common compared to substitution reactions.
Catalytic Reactions: This compound can act as a catalyst or a co-catalyst in organic transformations, particularly in the synthesis of β-azido alcohols.
Common reagents used in these reactions include silver nitrate for chloride substitution, and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically functionalized imidazolium salts or organic molecules with enhanced reactivity.
科学的研究の応用
1-(Propyltrimethoxyl)-3-methylimidazolium chloride has a wide range of applications in scientific research:
Biology: This compound is explored for its potential in biomolecular interactions and as a medium for enzymatic reactions.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to solubilize various pharmaceutical compounds.
作用機序
The mechanism by which 1-(Propyltrimethoxyl)-3-methylimidazolium chloride exerts its effects is primarily through its ionic nature and the unique properties of the imidazolium ring. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. These interactions facilitate its role as a catalyst, solvent, or reactant in various chemical processes .
類似化合物との比較
Similar compounds to 1-(Propyltrimethoxyl)-3-methylimidazolium chloride include other imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium chloride and 1-ethyl-3-methylimidazolium chloride. Compared to these, this compound offers unique advantages such as enhanced solubility in organic solvents and improved catalytic activity in certain reactions . The presence of the propyltrimethoxyl group also imparts additional functionalization possibilities, making it a versatile tool in synthetic chemistry.
特性
IUPAC Name |
trimethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N2O3Si.ClH/c1-11-7-8-12(10-11)6-5-9-16(13-2,14-3)15-4;/h7-8,10H,5-6,9H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCHPEHFLCAQHA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCC[Si](OC)(OC)OC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


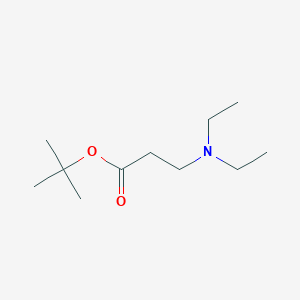
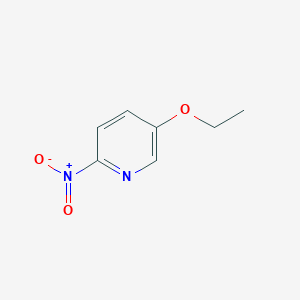


![2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B3289226.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B3289227.png)

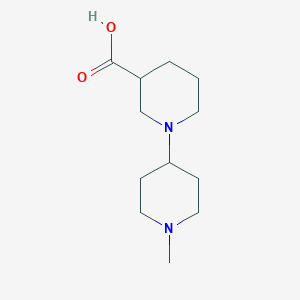

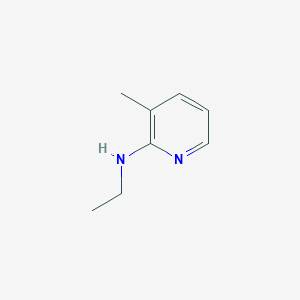
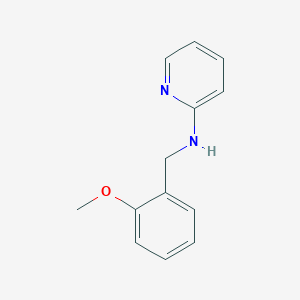
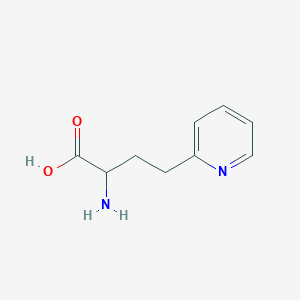

![3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B3289270.png)
